molecular formula C9H20ClN B11765818 3,3,5-Trimethylazepane hydrochloride

3,3,5-Trimethylazepane hydrochloride

Cat. No.: B11765818
M. Wt: 177.71 g/mol
InChI Key: UOHGIYZHVCGVJW-UHFFFAOYSA-N
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Description

3,3,5-Trimethylazepane hydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-Trimethylazepane hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3,5-trimethylcyclohexanone with ammonia or an amine, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. The use of automated reactors and purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethylazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted azepane derivatives.

Scientific Research Applications

3,3,5-Trimethylazepane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of nitrogen-containing heterocycles with biological molecules.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3,3,5-Trimethylazepane hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in the azepane ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

    3,3,5-Trimethylcyclohexanone: A precursor in the synthesis of 3,3,5-Trimethylazepane hydrochloride.

    3,3,5-Trimethylcyclohexanol: Another related compound with different functional groups.

    Azepane: The parent compound of the azepane class, lacking the methyl substitutions.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups on the azepane ring can affect its steric and electronic properties, making it distinct from other azepane derivatives.

Properties

Molecular Formula

C9H20ClN

Molecular Weight

177.71 g/mol

IUPAC Name

3,3,5-trimethylazepane;hydrochloride

InChI

InChI=1S/C9H19N.ClH/c1-8-4-5-10-7-9(2,3)6-8;/h8,10H,4-7H2,1-3H3;1H

InChI Key

UOHGIYZHVCGVJW-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC(C1)(C)C.Cl

Origin of Product

United States

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